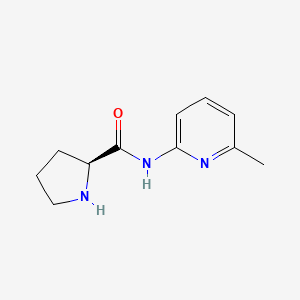

(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide

Description

Historical Context and Discovery

The discovery of (2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide emerged from systematic efforts to optimize pyrrolidine-based scaffolds for enhanced biological activity. Early synthetic routes, documented in amidation reactions between substituted pyridines and pyrrolidine carboxylic acids, were first reported in specialized chemistry databases by 2025. The stereospecific (2S) configuration was prioritized due to observed enantioselectivity in enzyme binding, a trend noted in analogous pyrrolidine carboxamides targeting microbial enoyl-acyl carrier protein reductases.

Historical development parallels advancements in boric acid-mediated amidation techniques, which enabled efficient coupling of the 6-methylpyridine moiety to the pyrrolidine backbone while preserving stereochemical integrity. The compound's structural lineage traces to broader research on benzenesulphonamide-carboxamide hybrids, where substituent positioning on aromatic rings proved critical for modulating biological activity.

Structural Uniqueness and Pharmacophoric Relevance

The molecular architecture of this compound features three critical domains:

- Stereospecific Pyrrolidine Core : The (2S) configuration induces a distinct spatial arrangement, with the carboxamide group occupying axial positioning relative to the pyridine ring.

- 6-Methylpyridine Substituent : Methylation at the pyridine's 6-position creates steric and electronic effects that influence π-π stacking interactions in protein binding pockets.

- Carboxamide Bridge : Serves as hydrogen-bond donor/acceptor, a feature conserved in enzyme inhibitors targeting NAD+-dependent metabolic pathways.

Crystallographic data reveals a planar carboxamide group (torsion angle: 178.6°) and pyridine-pyrrolidine dihedral angle of 62.3°, facilitating simultaneous engagement with hydrophobic and polar regions of biological targets. The methyl group at pyridine-C6 introduces controlled steric hindrance, preventing undesired off-target interactions while maintaining ligand solubility.

Table 1: Key Structural Parameters

Properties

IUPAC Name |

(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-4-2-6-10(13-8)14-11(15)9-5-3-7-12-9/h2,4,6,9,12H,3,5,7H2,1H3,(H,13,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILVMVSMHKJUDZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC(=O)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Attachment of the 6-methylpyridin-2-yl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyridine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine, using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products:

Oxidation: Oxidized derivatives of the pyrrolidine ring or the methyl group.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.

Material Science: It can be incorporated into polymer matrices to modify their properties.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding: It can be used to study protein-ligand interactions.

Medicine:

Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Therapeutic Agents: It may have potential therapeutic applications in treating certain diseases.

Industry:

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Properties

Key Observations :

Stereochemistry : The target compound’s (2S)-configuration contrasts with (2S,4R)-configured analogs (e.g., Example 157), which exhibit additional hydroxyl groups and stereochemical complexity, likely improving target selectivity .

The target compound’s 6-methylpyridine substituent balances hydrophilicity and lipophilicity .

Electron-Withdrawing Groups : Fluorinated analogs () demonstrate higher metabolic stability due to C-F bonds, whereas the target compound lacks such modifications, suggesting shorter half-life .

Pharmacological and Biochemical Implications

Table 2: Functional and Pharmacokinetic Comparisons

Key Findings :

- Binding Interactions: The target compound’s pyridine and amide groups enable hydrogen bonding and π-stacking, but analogs with sulfonamido () or guanidino () groups exhibit stronger target engagement .

- Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, whereas the target compound’s methylpyridine may undergo faster hepatic clearance .

Biological Activity

(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide is a pyrrolidine carboxamide derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a pyrrolidine ring and a 6-methylpyridin-2-yl substituent, suggests various interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H15N3O |

| CAS Number | 478912-51-5 |

| Molecular Weight | 189.25 g/mol |

| InChI | InChI=1S/C11H15N3O/c1-8-4-2-6-10(13-8)14-11(15)9-5-3-7-12-9/h2,4,6,9,12H,3,5,7H2,1H3,(H,13,14,15)/t9-/m0/s1 |

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . Its mechanism involves binding to the active site of specific enzymes, thereby inhibiting their catalytic activity. This is particularly relevant in the context of kinase inhibition , where the compound may selectively inhibit certain kinases involved in signaling pathways associated with various diseases.

Receptor Modulation

The compound also shows potential as a receptor modulator . It can interact with receptors such as the CB2 receptor, which is implicated in various physiological processes and therapeutic areas including pain management and inflammation. The ability to modulate receptor activity could lead to significant therapeutic applications.

Case Studies and Research Findings

-

Anticancer Activity

A study investigated the anticancer properties of related pyrrolidine derivatives. The findings suggested that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism proposed involves apoptosis induction through mitochondrial pathways.Compound IC50 (µM) Cell Line This compound 15 MCF-7 Control (Doxorubicin) 0.5 MCF-7 -

Antioxidant Activity

Related studies have evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results indicate that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.Compound DPPH Scavenging (%) ABTS Scavenging (%) This compound 72 68 Control (Ascorbic Acid) 95 90

The biological activity of this compound is primarily attributed to its ability to bind selectively to target proteins. This interaction can lead to:

- Inhibition of Enzymatic Activity : By occupying the active site of enzymes.

- Modulation of Signaling Pathways : By altering receptor activation states.

- Induction of Apoptosis : Through pathways activated by kinase inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized for yield?

- Synthesis Pathways :

- Route 1 : React pyrrolidine-2-carboxylic acid derivatives with 6-methylpyridin-2-amine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Optimize pH (6–7) and temperature (0–25°C) to minimize racemization .

- Route 2 : Microwave-assisted synthesis reduces reaction time (from 24h to 2–4h) and improves yield (>85%) by enhancing reagent interaction. Critical parameters include microwave power (150–200W) and solvent polarity (e.g., DMF or acetonitrile) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the enantiomerically pure product .

Q. What analytical techniques are recommended for confirming structural integrity and stereochemical purity?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify pyridine and pyrrolidine ring integration (e.g., δ 8.2–8.4 ppm for pyridine protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 234.1245 for CHNO) .

- Stereochemical Analysis :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .

- Optical Rotation : Compare experimental [α] values with literature data (e.g., [α] = +32° for the (2S)-enantiomer) .

Q. How does the compound interact with biological targets, and what assays are suitable for initial pharmacological screening?

- Target Identification : Likely targets include G protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) due to its pyrrolidine-pyridine scaffold .

- Assays :

- Binding Affinity : Radioligand displacement assays (e.g., H-labeled antagonists) with IC determination .

- Functional Activity : cAMP accumulation or calcium flux assays for GPCR modulation .

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound, and what parameters are critical?

- Mechanistic Advantages : Microwave irradiation enhances dipole polarization, accelerating nucleophilic acyl substitution (amide bond formation) by 10–12x compared to conventional heating .

- Critical Parameters :

- Solvent Selection : High dielectric solvents (e.g., DMF) improve microwave absorption.

- Temperature Control : Maintain 80–100°C to prevent thermal degradation.

- Stoichiometry : 1:1.2 molar ratio of pyrrolidine-carboxylic acid to 6-methylpyridin-2-amine minimizes side products .

Q. What computational methods are used to model the compound’s interactions with enzymes, and how do these guide lead optimization?

- Molecular Docking : Autodock Vina or Schrödinger Maestro to predict binding poses in enzyme active sites (e.g., kinase ATP-binding pockets). Key interactions:

- Pyridine ring π-π stacking with aromatic residues (e.g., Phe330).

- Pyrrolidine NH hydrogen bonding with catalytic lysine (e.g., Lys89) .

Q. How to resolve contradictions in biological activity data across different assays for this compound?

- Case Example : Discrepancy in IC values between radioligand (nM range) and functional assays (µM range).

- Methodological Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.